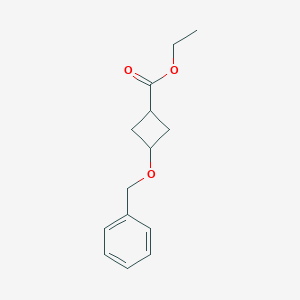

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBSPEXKRNDFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223874 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141352-63-8 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The document outlines the primary synthetic route, provides detailed experimental protocols, and presents key data in a structured format.

Introduction

This compound is a substituted cyclobutane derivative of interest in the design and synthesis of novel therapeutic agents. The cyclobutane motif is increasingly utilized in drug development to explore new chemical space and improve pharmacokinetic properties. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element. This guide details the Williamson ether synthesis, the most direct and common method for the preparation of this compound.

Synthetic Pathway

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this case, the hydroxyl group of Ethyl 3-hydroxycyclobutanecarboxylate is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the target product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general Williamson ether synthesis procedures.[1]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 3-hydroxycyclobutanecarboxylate | C₇H₁₂O₃ | 144.17 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 |

| Benzyl Bromide | C₇H₇Br | 171.03 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Brine | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is washed away with anhydrous hexanes under a nitrogen atmosphere, and the remaining sodium hydride is suspended in anhydrous tetrahydrofuran (THF).

-

Formation of the Alkoxide: A solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Benzylation: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Caption: General experimental workflow for the synthesis.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Boiling Point | 175 °C @ 10 Torr[2] |

| Density | 1.0632 g/cm³ @ 25 °C[3] |

| Appearance | Expected to be a colorless to pale yellow oil |

| Yield | 70-90% (Typical for Williamson Ether Synthesis) |

Spectroscopic Data (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H | |

| 4.45 | s | 2H | -O-CH ₂-Ph | |

| 4.12 | q | 2H | -O-CH ₂-CH₃ | |

| 3.90-4.00 | m | 1H | CH -OBn | |

| 2.70-2.80 | m | 1H | CH -COOEt | |

| 2.20-2.40 | m | 4H | Cyclobutane CH ₂ | |

| 1.25 | t | 3H | -O-CH₂-CH ₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |

| 174.5 | C =O (Ester) | |

| 138.0 | Ar-C (quaternary) | |

| 128.4 | Ar-C H | |

| 127.7 | Ar-C H | |

| 127.5 | Ar-C H | |

| 71.0 | -O-C H₂-Ph | |

| 68.0 | C H-OBn | |

| 60.5 | -O-C H₂-CH₃ | |

| 35.0 | C H-COOEt | |

| 30.0 | Cyclobutane C H₂ | |

| 14.2 | -O-CH₂-C H₃ |

| FT-IR (neat, cm⁻¹) | Predicted Absorption | Functional Group |

| 3030 | C-H stretch (aromatic) | |

| 2980, 2860 | C-H stretch (aliphatic) | |

| 1730 | C=O stretch (ester) | |

| 1100 | C-O stretch (ether) | |

| 740, 700 | C-H bend (aromatic) |

| Mass Spectrometry (ESI-MS) | Predicted m/z | Fragment |

| 235.1328 | [M+H]⁺ | |

| 257.1147 | [M+Na]⁺ |

References

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | 106596-81-0 [amp.chemicalbook.com]

- 3. 106596-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-(benzyloxy)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane derivative of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, alongside a detailed, albeit representative, synthetic protocol. Due to the limited availability of public data, some information presented herein is based on closely related analogues and established chemical principles. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this class of compounds.

Chemical Properties and Data

This compound, also known by its synonyms Ethyl 3-(benzyloxy)cyclobutane-1-carboxylate and Ethyl 3-(phenylmethoxy)cyclobutanecarboxylate, is a chemical compound with the CAS number 106596-81-0. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈O₃ | [1][2] |

| Molecular Weight | 234.29 g/mol | [1][2] |

| Boiling Point | 175 °C (at 10 Torr) | [1][2] |

| Density | 1.0632 g/cm³ (at 25 °C) | [2] |

| Appearance | Not specified (likely a liquid) | |

| Solubility | Not specified | |

| Melting Point | Not specified |

Synthesis and Experimental Protocols

Representative Synthesis of a Benzyloxy-cyclobutane Intermediate

This protocol is adapted from the synthesis of 3-(benzyloxy)-1-cyclobutanone and serves as a model for the introduction of the benzyloxy group onto the cyclobutane ring.

Reaction:

-

Step 1: Etherification. Reaction of a suitable hydroxylated cyclobutane precursor with benzyl bromide in the presence of a base.

-

Step 2: Halogenation and subsequent reactions. Further modifications to arrive at the desired functionality.

Materials:

-

Halogenated methyl benzene (e.g., Benzyl bromide)

-

A suitable cyclobutane precursor

-

Base (e.g., Sodium Hydride, Potassium Carbonate)

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

To a solution of the hydroxylated cyclobutane precursor in an anhydrous solvent, a suitable base is added portion-wise at 0 °C under an inert atmosphere.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for a specified time, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Esterification to Yield this compound

The resulting benzyloxy-cyclobutane carboxylic acid can be esterified to the corresponding ethyl ester.

Reaction:

-

Fischer-Speier esterification of 3-(benzyloxy)cyclobutanecarboxylic acid with ethanol in the presence of a catalytic amount of strong acid.

Materials:

-

3-(benzyloxy)cyclobutanecarboxylic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Carbonate

Procedure:

-

A solution of 3-(benzyloxy)cyclobutanecarboxylic acid in an excess of absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

-

After completion, the excess ethanol is removed by distillation.

-

The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl ester.

-

Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not publicly available. Researchers are advised to perform full characterization upon synthesis. The expected spectral features are outlined below based on the chemical structure.

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the benzyl group (aromatic protons and a benzylic CH₂ singlet), and the protons on the cyclobutane ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic and benzylic carbons of the benzyl group, and the carbons of the cyclobutane ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and aromatic C-H stretches.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 234.29, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing any specific biological activity or involvement in signaling pathways for this compound. Compounds containing the cyclobutane motif are of interest in medicinal chemistry due to their conformational rigidity, which can be advantageous for binding to biological targets. Further research is required to elucidate any potential biological roles of this specific compound.

Experimental Workflows and Logical Relationships

Given the lack of specific experimental data, a logical workflow for the synthesis and characterization of this compound is presented below. This workflow outlines the necessary steps from starting materials to the purified and characterized final product.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound with potential applications in synthetic and medicinal chemistry. This guide has provided a summary of its known chemical properties and a representative synthetic pathway. The lack of extensive public data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications, particularly in the realm of drug discovery and development. The provided workflow and theoretical characterization data can serve as a valuable starting point for researchers venturing into the study of this and related cyclobutane derivatives.

References

"Ethyl 3-(benzyloxy)cyclobutanecarboxylate molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound featuring a cyclobutane ring functionalized with both an ethyl ester and a benzyloxy group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential therapeutic applications. Its stereochemistry and the reactivity of its functional groups allow for diverse chemical transformations. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route.

Molecular Structure and Chemical Identifiers

The core of this compound is a four-membered carbon ring. An ethyl carboxylate group (-COOCH₂CH₃) is attached to the first carbon, and a benzyloxy group (-OCH₂C₆H₅) is attached to the third carbon.

| Identifier | Value |

| IUPAC Name | ethyl 3-(phenylmethoxy)cyclobutanecarboxylate |

| Synonyms | Ethyl 3-(benzyloxy)cyclobutane-1-carboxylate, Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, ethyl ester |

| CAS Number | 106596-81-0[1] |

| Molecular Formula | C₁₄H₁₈O₃[1] |

| Molecular Weight | 234.29 g/mol [1] |

| SMILES | CCOC(=O)C1CC(OCC2=CC=CC=C2)C1 |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| Boiling Point | 175 °C (at 10 Torr)[1][2] |

| Density | 1.0632 g/cm³ (at 25 °C)[1][2] |

| Storage Temperature | Room Temperature[1][2] |

Synthesis Pathway

The synthesis of this compound can be conceptualized as originating from precursors that form the cyclobutane ring, followed by functional group manipulation. A common strategy involves the formation of a cyclobutanone intermediate, which is then reduced and etherified. A key precursor is 3-oxocyclobutanecarboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-Bromocyclobutan-1-one from 3-Oxocyclobutanecarboxylic Acid (via Hunsdiecker Reaction) [3]

-

Salt Formation: 3-Oxocyclobutanecarboxylic acid is converted to its silver salt by reacting it with a silver salt, such as silver oxide.

-

Bromination: The resulting silver carboxylate is then treated with elemental bromine. This reaction, known as the Hunsdiecker reaction, results in decarboxylation and the formation of 3-bromocyclobutan-1-one.

Step 2: Synthesis of 3-(Benzyloxy)-1-cyclobutanone [3]

-

Nucleophilic Substitution: 3-Bromocyclobutan-1-one is reacted with benzyl alcohol in the presence of a base. The alkoxide of benzyl alcohol acts as a nucleophile, displacing the bromide to form 3-(benzyloxy)-1-cyclobutanone.

Step 3: Conversion to this compound (Hypothetical) A potential, though not explicitly documented, route from 3-(benzyloxy)-1-cyclobutanone would involve several steps, such as a Baeyer-Villiger oxidation to form a lactone, followed by ring-opening with ethanol. A more direct route starts from ethyl 3-oxocyclobutanecarboxylate.

Alternative Protocol starting from Ethyl 3-oxocyclobutanecarboxylate:

-

Reduction of the Ketone: Ethyl 3-oxocyclobutanecarboxylate is reduced using a mild reducing agent like sodium borohydride (NaBH₄) to yield ethyl 3-hydroxycyclobutanecarboxylate. The reaction is typically performed in an alcoholic solvent like ethanol or methanol at cool temperatures.

-

Williamson Ether Synthesis: The resulting alcohol, ethyl 3-hydroxycyclobutanecarboxylate, is then treated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This is followed by the addition of benzyl bromide to form the final product, this compound, via an Sₙ2 reaction.

Safety Information

It is crucial to handle all chemical compounds with appropriate safety precautions.

| Hazard Class | Statement |

| Skin Irritation | Causes skin irritation (H315)[1] |

| Eye Irritation | Causes serious eye irritation (H319)[1] |

Conclusion

This compound is a specialized chemical intermediate with defined physicochemical properties. While detailed experimental protocols for its direct synthesis are sparse in public literature, its synthesis can be logically derived from common organic reactions involving cyclobutane precursors. Its structure is well-suited for further chemical modification, making it a potentially useful building block for medicinal chemists and researchers in drug development. All handling should be performed in accordance with established safety guidelines for irritant chemicals.

References

Spectroscopic and Synthetic Profile of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Ethyl 3-(benzyloxy)cyclobutanecarboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic values based on the analysis of structurally related molecules. The experimental protocols described are based on established, standard organic chemistry laboratory techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar compounds, including ethyl cyclobutanecarboxylate, 3-(benzyloxy)-1-cyclobutanone, and various benzyl ethers and ethyl esters.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.25-7.40 | m | 5H | Ar-H |

| 4.50 | s | 2H | -O-CH ₂-Ph |

| 4.15 | q | 2H | -O-CH ₂-CH₃ |

| 3.90-4.10 | m | 1H | CH -OBn |

| 2.60-2.80 | m | 1H | CH -COOEt |

| 2.20-2.50 | m | 4H | cyclobutyl CH ₂ |

| 1.25 | t | 3H | -O-CH₂-CH ₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 174-176 | C =O (ester) |

| 138-139 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 127.8 | Ar-C H |

| 127.6 | Ar-C H |

| 70-72 | -O-C H₂-Ph |

| 68-70 | C H-OBn |

| 60.5 | -O-C H₂-CH₃ |

| 35-37 | C H-COOEt |

| 30-32 | cyclobutyl C H₂ |

| 14.2 | -O-CH₂-C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3030 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1735-1720 | Strong | C=O stretch (ester) |

| 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| 1180-1150 | Strong | C-O stretch (ester) |

| 1100-1050 | Strong | C-O stretch (ether) |

| 740, 700 | Strong | C-H bend (aromatic, monosubstituted) |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 234 | Moderate | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M - OEt]⁺ |

| 143 | Low | [M - CH₂Ph]⁺ |

| 108 | Moderate | [C₇H₈O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached from the known precursor, 3-(benzyloxy)-1-cyclobutanone. A standard method for converting a ketone to an ester with the addition of one carbon atom is the Wittig reaction followed by esterification, or more directly, through a Reformatsky or related reaction. An alternative, and often efficient, method involves the formation of a cyanohydrin followed by hydrolysis and esterification. The workflow below outlines a plausible two-step synthesis from 3-(benzyloxy)-1-cyclobutanone.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis and subsequent spectroscopic analysis.

Synthesis of this compound

Step 1: Synthesis of 3-(Benzyloxy)cyclobutane-1-carbonitrile-1-ol (Cyanohydrin Formation)

-

To a stirred solution of 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of potassium cyanide (KCN) and 18-crown-6 (e.g., 0.05 eq each).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN, e.g., 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which may be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis and Esterification)

-

To the crude 3-(benzyloxy)cyclobutane-1-carbonitrile-1-ol from the previous step, add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and stir for 4-8 hours to effect hydrolysis of the nitrile to a carboxylic acid. Monitor the reaction by TLC.

-

After cooling to room temperature, extract the product with an organic solvent.

-

Remove the solvent under reduced pressure.

-

To the resulting crude carboxylic acid, add absolute ethanol in excess and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 6-12 hours (Fischer esterification).

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are to be recorded on a 300 MHz or higher field NMR spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR in CDCl₃).

Infrared (IR) Spectroscopy

-

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

The spectrum should be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Mass spectra are to be obtained on a mass spectrometer, for instance, one equipped with an electron ionization (EI) source.

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

The mass-to-charge ratio (m/z) of the fragments should be reported.

This guide provides a foundational understanding of the key chemical properties and a viable synthetic pathway for this compound, which can serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

Preparation of 3-(Benzyloxy)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process starting from the commercially available ethyl 3-oxocyclobutanecarboxylate. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid is accomplished through a three-step sequence starting from ethyl 3-oxocyclobutanecarboxylate. The overall strategy involves:

-

Reduction of the ketone: The carbonyl group of the starting material is selectively reduced to a hydroxyl group.

-

Protection of the alcohol: The resulting hydroxyl group is protected as a benzyl ether.

-

Hydrolysis of the ester: The ethyl ester is saponified to the corresponding carboxylic acid to yield the final product.

This approach is advantageous as it utilizes a readily available starting material and employs robust and well-documented chemical transformations.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 3-hydroxycyclobutanecarboxylate

This step involves the reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to a secondary alcohol.

Reaction Scheme:

Experimental Protocol:

-

To a solution of ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in methanol or ethanol at 0 °C, sodium borohydride (1.1 equivalents) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of acetone, followed by water.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 3-oxocyclobutanecarboxylate |

| Reagent | Sodium Borohydride |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

The hydroxyl group of ethyl 3-hydroxycyclobutanecarboxylate is protected as a benzyl ether using a Williamson ether synthesis.[1][2]

Reaction Scheme:

Experimental Protocol:

-

To a solution of ethyl 3-hydroxycyclobutanecarboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0 °C.[1]

-

The mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[3]

-

The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 3-hydroxycyclobutanecarboxylate |

| Reagents | Sodium Hydride, Benzyl Bromide |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

Step 3: Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Reaction Scheme:

Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide monohydrate (2-3 equivalents) is added.[4]

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours, with progress monitored by TLC.

-

After the reaction is complete, the THF is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with a cold 1 M HCl solution.

-

The precipitated product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, 3-(benzyloxy)cyclobutanecarboxylic acid.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Lithium Hydroxide Monohydrate |

| Solvents | Tetrahydrofuran (THF), Water |

| Reaction Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Visualizations

Synthetic Pathway

References

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]

"starting materials for Ethyl 3-(benzyloxy)cyclobutanecarboxylate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. Two principal pathways are detailed, offering flexibility in starting material selection and synthetic strategy. The information presented is collated from established chemical literature and patents, providing detailed experimental protocols and quantitative data where available.

Pathway 1: Functionalization of a Pre-formed Cyclobutane Ring

This synthetic approach commences with a readily available or synthesizable cyclobutane core, which is then sequentially functionalized to yield the target molecule. The key stages involve esterification, ketone reduction, and O-benzylation.

Logical Workflow for Pathway 1

Caption: Synthetic strategy involving functional group manipulation of a cyclobutane precursor.

Experimental Protocols for Pathway 1

Step 1a: Synthesis of 3-Oxocyclobutanecarboxylic Acid

A common starting material for this pathway is 3-oxocyclobutanecarboxylic acid. One documented method involves the hydrolysis of a protected precursor.[1]

-

Procedure: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) is refluxed and stirred with 20% hydrochloric acid (50 mL) for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ether is removed under reduced pressure, and the residue is treated with hexane and cooled. The resulting solid is filtered and washed with hexane to yield 3-oxocyclobutanecarboxylic acid.[1]

-

Yield: 1.4 g (70%).[1]

Step 1b: Esterification of 3-Oxocyclobutanecarboxylic Acid

The carboxylic acid is converted to its ethyl ester. This can be achieved through standard acid-catalyzed esterification.

-

General Procedure: 3-Oxocyclobutanecarboxylic acid (1 equivalent) is dissolved in absolute ethanol (excess, ~10-20 equivalents). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), is added. The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC) until completion (typically 4-12 hours). After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Ethyl 3-oxocyclobutanecarboxylate.[1]

Step 1c: Reduction of Ethyl 3-oxocyclobutanecarboxylate

The ketone functionality is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.[2]

-

Procedure: Ethyl 3-oxocyclobutanecarboxylate (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol (e.g., 0.2 M solution). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH4, 1.5 equivalents) is added portion-wise, maintaining the temperature at 0 °C. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Ethyl 3-hydroxycyclobutanecarboxylate.[2]

Step 1d: O-Benzylation of Ethyl 3-hydroxycyclobutanecarboxylate

The final step is the protection of the hydroxyl group as a benzyl ether via a Williamson ether synthesis.

-

Procedure: To a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in dry tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise under an inert atmosphere (e.g., Argon). The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour. The resulting alkoxide solution is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise. The reaction is allowed to stir at room temperature overnight. The reaction is carefully quenched by the slow addition of water. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give this compound.

| Step | Starting Material | Product | Key Reagents | Reported Yield | Citation |

| 1a | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 3-Oxocyclobutanecarboxylic acid | 20% HCl | 70% | [1] |

| 1b | 3-Oxocyclobutanecarboxylic acid | Ethyl 3-oxocyclobutanecarboxylate | Ethanol, H₂SO₄ (cat.) | High (Typical) | [1] |

| 1c | Ethyl 3-oxocyclobutanecarboxylate | Ethyl 3-hydroxycyclobutanecarboxylate | Sodium Borohydride | High (Typical) | [2] |

| 1d | Ethyl 3-hydroxycyclobutanecarboxylate | This compound | NaH, Benzyl Bromide | Good to High (Typical) |

Pathway 2: Olefination of a Pre-functionalized Cyclobutanone

This alternative route builds the carbon framework with the benzyloxy group already in place. The key intermediate, 3-(benzyloxy)-1-cyclobutanone, is converted to the target ester via an olefination reaction followed by reduction.

Logical Workflow for Pathway 2

Caption: Synthetic strategy involving the olefination of a pre-functionalized cyclobutanone.

Experimental Protocols for Pathway 2

Step 2a: Synthesis of 3-(benzyloxy)-1-cyclobutanone

Several methods exist for the synthesis of this key intermediate. One approach starts from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[3]

-

Procedure: To a solution of sodium hydride (8.8g, 0.22mol) in DMF (75mL), diisopropyl malonate (37.6g, 0.2mol) is slowly added, keeping the temperature below 70 °C. Then, 3-dibromo-2,2-dimethoxypropane (26.2g, 0.1mol) is added, and the mixture is heated to reflux for 24 hours. After cooling, an ammonium chloride solution is added, and the product is extracted with n-hexane. The organic layer is washed, dried, and concentrated. The resulting intermediate is then deprotected and hydrolyzed with acid to give 3-oxocyclobutanecarboxylic acid. This is followed by a Hunsdiecker reaction and nucleophilic substitution with benzyl alcohol to afford 3-(benzyloxy)-1-cyclobutanone.[3]

-

Overall Yield: Not explicitly stated for the entire sequence, but the initial cyclization step has a reported yield of 90%.[3]

An alternative synthesis starts from monochloromethyl benzene.[4]

-

Procedure: This multi-step synthesis involves etherification, halogenation, elimination, ring closure, and dechlorination reactions to produce 3-(benzyloxy)-1-cyclobutanone with a reported overall yield of 52-55%.[4]

Step 2b: Horner-Wadsworth-Emmons Reaction

This reaction is used to convert the ketone into an α,β-unsaturated ester.[5][6][7]

-

Procedure: A dry, three-necked flask is charged with sodium hydride (50% dispersion in mineral oil, 1.0 equivalent) and dry benzene under a nitrogen atmosphere. Triethyl phosphonoacetate (1.0 equivalent) is added dropwise, maintaining the temperature at 30–35 °C. After stirring for 1 hour at room temperature, a solution of 3-(benzyloxy)-1-cyclobutanone (1.0 equivalent) in dry benzene is added dropwise at 20–30 °C. The mixture is then heated at 60–65 °C for 15 minutes. After cooling, the reaction is worked up by washing with water and brine. The organic layer is dried and concentrated. The crude product, Ethyl 3-(benzyloxy)cyclobutylideneacetate, can be purified by distillation or chromatography.[5]

-

Yield: Typically high for this type of reaction (e.g., 67-77% for cyclohexanone).[5]

Step 2c: Hydrogenation of the Alkene

The carbon-carbon double bond of the α,β-unsaturated ester is reduced to a single bond.

-

Procedure: The unsaturated ester, Ethyl 3-(benzyloxy)cyclobutylideneacetate, is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the final product, this compound.

| Step | Starting Material | Product | Key Reagents | Reported Yield | Citation |

| 2a | 3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | 3-(Benzyloxy)-1-cyclobutanone | NaH, Benzyl alcohol, etc. | High (for initial step) | [3] |

| 2b | 3-(Benzyloxy)-1-cyclobutanone | Ethyl 3-(benzyloxy)cyclobutylideneacetate | NaH, Triethyl phosphonoacetate | High (Typical) | [5] |

| 2c | Ethyl 3-(benzyloxy)cyclobutylideneacetate | This compound | H₂, Pd/C | Quantitative (Typical) |

This guide outlines two robust synthetic pathways to this compound, providing researchers with the necessary information to select and execute a suitable synthesis based on available starting materials and laboratory capabilities. The provided protocols are based on established literature and should be adapted and optimized for specific laboratory conditions.

References

- 1. chembk.com [chembk.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate in various synthetic applications. The information is presented to be a valuable resource for professionals in research, development, and quality control.

Core Physical Properties

This compound is a cyclobutane derivative with the molecular formula C₁₄H₁₈O₃.[1][2][3] Its structure incorporates a benzyloxy group and an ethyl ester functional group, which influence its physical and chemical characteristics.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₈O₃ | [1][2][3] |

| Molecular Weight | 234.29 g/mol | [1][2][3] |

| Boiling Point | 175 °C | at 10 Torr[1][2][3] |

| Density | 1.0632 g/cm³ | at 25 °C[1][2] |

| Melting Point | Data not available | - |

| Refractive Index | Data not available | For the related compound 3-benzyloxy-cyclobutanecarboxylic acid, the refractive index is 1.562.[4] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds of this class are applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The sample is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Distillation: The apparatus is evacuated to the desired pressure (e.g., 10 Torr). The flask is then heated gently.

-

Data Collection: The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer or a digital density meter can be used for accurate measurements.

Methodology (using a pycnometer):

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid (this compound) at the same temperature.

-

Calculation: The pycnometer with the sample is weighed. The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a sample. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow for Synthesis and Purification

As information regarding specific signaling pathways involving this compound is not publicly available, a logical workflow for its synthesis and purification via a common method like Fischer esterification is presented below.

References

An In-depth Technical Guide to the Introduction of a Benzyloxy Group on a Cyclobutane Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the introduction of a benzyloxy group onto a cyclobutane ring. The benzyloxy group serves as a crucial protecting group for hydroxyl functionalities in multi-step organic syntheses, valued for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] This document details three primary strategies for this transformation, complete with experimental protocols, quantitative data, and process visualizations to aid in practical application.

Core Synthetic Strategies

The introduction of a benzyloxy group onto a cyclobutane core can be primarily achieved through three distinct synthetic pathways:

-

Williamson Ether Synthesis under Basic Conditions: This classical and widely used method involves the deprotonation of a cyclobutanol derivative to form a cyclobutoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide.[2][3]

-

Reaction with Benzyl Trichloroacetimidate under Acidic Conditions: For substrates that are sensitive to basic conditions, an alternative approach is the use of benzyl trichloroacetimidate, which allows for the benzylation of alcohols under mild acidic catalysis.[4]

-

Nucleophilic Substitution on a Halogenated Cyclobutane: This strategy involves the displacement of a halide (typically bromide) on the cyclobutane ring by a benzyl alkoxide or benzyl alcohol.

Data Presentation: Comparison of Benzylation Methods

The following table summarizes the key quantitative data associated with the different methods for introducing a benzyloxy group.

| Method | Substrate | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | General Alcohol | Benzyl Bromide | NaH | DMF | 0 to RT | Varies | High | [1] |

| Williamson Ether Synthesis (Milder) | 4-Hydroxy-2-butanone | Benzyl Bromide | Ag₂O | Toluene | 0 to RT | 18 | 43-49 | [5] |

| Benzyl Trichloroacetimidate | tert-Cyclopropanol | Benzyl Trichloroacetimidate | TFMSA (10 mol%) | CH₂Cl₂ | 0 to RT | 24 | 39 | [4] |

| Nucleophilic Substitution | 3-Bromocyclobutanone | Benzyl Alcohol | Base | Varies | Varies | Varies | Not Specified | [6] |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Sodium Hydride

This protocol is a general and robust method for the benzylation of alcohols.[1]

Materials:

-

Cyclobutanol derivative (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

-

Benzyl bromide (BnBr) (1.5–2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve the cyclobutanol derivative (1.0 equiv) in anhydrous DMF (5–10 mL/mmol) under an argon atmosphere in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.0 equiv) portion-wise to the stirred solution.

-

Add benzyl bromide (1.5–2.0 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine, followed by water.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired benzyloxycyclobutane.

Protocol 2: Benzylation using Benzyl Trichloroacetimidate

This method is suitable for acid-sensitive substrates.[4]

Materials:

-

Cyclobutanol derivative (1.0 equiv)

-

Benzyl 2,2,2-trichloroacetimidate (1.5 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Trifluoromethanesulfonic acid (TFMSA) (0.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the cyclobutanol derivative (1.0 equiv) and benzyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (20 mL/mmol of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acidic catalyst (TMS-OTf or TFMSA, 0.2 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the benzyloxycyclobutane.

Protocol 3: Nucleophilic Substitution on a Halogenated Cyclobutane (General Strategy)

This protocol outlines a general strategy based on the synthesis of 3-(benzyloxy)-1-cyclobutanone, where a bromo-cyclobutane intermediate is reacted with benzyl alcohol.[6]

Materials:

-

Bromocyclobutane derivative (e.g., 3-bromocyclobutanone) (1.0 equiv)

-

Benzyl alcohol (1.0-1.5 equiv)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

An appropriate solvent (e.g., DMF, THF)

Procedure:

-

In a reaction vessel under an inert atmosphere, prepare a solution of sodium benzoxide by adding sodium hydride to benzyl alcohol in an anhydrous solvent like THF or DMF at 0 °C, and then warming to room temperature.

-

Alternatively, dissolve the bromocyclobutane derivative and benzyl alcohol in a suitable solvent and add a base such as potassium carbonate.

-

Add the bromocyclobutane derivative to the solution of the benzyl alkoxide (or the mixture of benzyl alcohol and base).

-

Heat the reaction mixture as necessary to drive the substitution reaction to completion, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via silica gel chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Williamson Ether Synthesis Workflow for Cyclobutanol Benzylation.

Caption: Benzylation of Cyclobutanol using Benzyl Trichloroacetimidate.

Caption: Nucleophilic Substitution for Benzyloxycyclobutane Synthesis.

References

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. d-nb.info [d-nb.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Stability of Ethyl 3-(benzyloxy)cyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of direct stability data in the public domain, this document extrapolates from the known chemical stability of its core functional moieties: the cyclobutane ring, the ethyl ester, and the benzyl ether. This guide outlines potential degradation pathways, proposes a detailed experimental protocol for forced degradation studies, and suggests a stability-indicating analytical method. The information presented herein is intended to serve as a robust framework for researchers and professionals involved in the development and quality control of drug substances incorporating this chemical entity.

Introduction

This compound is a significant building block in medicinal chemistry. The stability of such intermediates is a critical quality attribute that can influence the purity, potency, and safety of the final active pharmaceutical ingredient (API). Understanding the degradation profile of this molecule under various stress conditions is paramount for the development of stable formulations and for defining appropriate storage and handling conditions.

The molecule's stability is governed by the interplay of its three main structural features:

-

Cyclobutane Ring: While possessing inherent ring strain, the cyclobutane moiety is generally considered chemically inert and can contribute to the metabolic stability of drug candidates.[1][2]

-

Ethyl Ester: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

-

Benzyl Ether: The benzyloxy group, a common protecting group for alcohols, can be cleaved under reductive, oxidative, and strongly acidic conditions.[3]

This guide will systematically explore the potential instabilities arising from these functional groups and provide a roadmap for their experimental evaluation.

Predicted Stability Profile and Potential Degradation Pathways

Based on the known reactivity of the constituent functional groups, a predicted stability profile for this compound is summarized in Table 1. The principal anticipated degradation reactions are hydrolysis of the ethyl ester and cleavage of the benzyl ether.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Labile | 3-(Benzyloxy)cyclobutanecarboxylic acid, Ethanol |

| Basic Hydrolysis | Highly Labile | 3-(Benzyloxy)cyclobutanecarboxylate salt, Ethanol |

| Oxidative | Potentially Labile | Ethyl 3-hydroxycyclobutanecarboxylate, Benzaldehyde, Benzoic Acid |

| Photolytic | Potentially Labile | Varies depending on wavelength and medium |

| Thermal | Likely Stable | Minimal degradation expected under typical pharmaceutical stress conditions |

Potential Degradation Pathways

The anticipated degradation pathways are illustrated in the following diagram. Hydrolytic conditions are expected to cleave the ester linkage, while oxidative conditions may lead to de-benzylation.

Experimental Protocols for Forced Degradation Studies

To empirically determine the stability of this compound, a comprehensive forced degradation study should be conducted. The following protocols are based on ICH guidelines and are designed to explore the degradation pathways under various stress conditions.[4]

General Procedure

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared in the appropriate stress medium. A control sample, protected from the stress condition, should be analyzed concurrently. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyzed by a stability-indicating HPLC method.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of the compound in 0.1 N HCl.

-

Incubate the solution at 60°C.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of the compound in 0.1 N NaOH.

-

Incubate the solution at room temperature (25°C).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound in purified water.

-

Incubate the solution at 60°C.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

Oxidative Degradation

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

-

Add 3% (v/v) hydrogen peroxide.

-

Incubate the solution at room temperature (25°C), protected from light.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Photolytic Degradation

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

-

Expose the solution to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, analyze the sample and the control by HPLC.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 80°C.

-

At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Experimental Workflow

The overall workflow for conducting the stability study is depicted below.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of each. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection is recommended.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and MS (ESI+) |

| Injection Volume | 10 µL |

Method Validation

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5] Validation should include the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from all degradation products and placebo components. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the parent compound and its major degradants.

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for Ethyl 3-(benzyloxy)cyclobutanecarboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented in a step-by-step manner, including detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Synthetic Strategy

The most direct and efficient synthesis of this compound involves a two-step process. The first step is the reduction of a ketoester precursor, Ethyl 3-oxocyclobutanecarboxylate, to afford the corresponding alcohol, Ethyl 3-hydroxycyclobutanecarboxylate. The second step involves the protection of the hydroxyl group as a benzyl ether via the Williamson ether synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxycyclobutanecarboxylate

This procedure is adapted from the synthesis of the analogous methyl ester and involves the reduction of the ketone functionality.[1]

Reaction:

-

Reactants: Ethyl 3-oxocyclobutanecarboxylate, Lithium tri-tert-butoxyaluminum hydride

-

Solvent: Tetrahydrofuran (THF)

-

Reaction Conditions: -78 °C to -60 °C

Procedure:

-

A solution of Ethyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous Tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to between -78 °C and -60 °C using a dry ice/acetone bath.

-

A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF is added dropwise to the cooled solution of the ketoester.

-

The reaction mixture is stirred at this temperature for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH of the solution is between 5 and 6.

-

The mixture is then diluted with ethyl acetate and stirred for 30 minutes.

-

The resulting mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed three times with ethyl acetate.

-

The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Ethyl 3-hydroxycyclobutanecarboxylate.

Step 2: Synthesis of this compound

This step employs the Williamson ether synthesis to form the benzyl ether.[2][3]

Reaction:

-

Reactants: Ethyl 3-hydroxycyclobutanecarboxylate, Sodium hydride (NaH), Benzyl bromide

-

Solvent: Tetrahydrofuran (THF)

-

Reaction Conditions: Room temperature

Procedure:

-

To a stirred solution of Sodium Hydride (NaH) (2.0 eq.) in anhydrous THF under an inert atmosphere, a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 15 minutes to allow for the formation of the alkoxide.

-

Benzyl bromide (1.2 eq.) is then added dropwise to the solution.

-

The reaction is monitored by TLC. After completion, the reaction is carefully quenched with water.

-

The quenched reaction mixture is extracted with diethyl ether.

-

The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.

Data Presentation

Table 1: Reactants and Products

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 3-oxocyclobutanecarboxylate | 87121-89-9 | C7H10O3 | 142.15 | Starting Material (Step 1) |

| Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 | C12H28AlLiO3 | 254.27 | Reducing Agent (Step 1) |

| Ethyl 3-hydroxycyclobutanecarboxylate | 17205-02-6 | C7H12O3 | 144.17 | Product (Step 1)/Starting Material (Step 2) |

| Sodium Hydride | 7646-69-7 | NaH | 24.00 | Base (Step 2) |

| Benzyl Bromide | 100-39-0 | C7H7Br | 171.03 | Benzylating Agent (Step 2) |

| This compound | 106596-81-0 | C14H18O3 | 234.29 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Reduction of Ethyl 3-oxocyclobutanecarboxylate | Lithium tri-tert-butoxyaluminum hydride | THF | -78 to -60 | 4 | ~88[1] |

| 2 | Benzylation of Ethyl 3-hydroxycyclobutanecarboxylate | Sodium Hydride, Benzyl Bromide | THF | Room Temperature | 1-2 | >80 (typical) |

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Detailed experimental workflow for the reduction step.

Caption: Detailed experimental workflow for the Williamson ether synthesis.

References

The Enduring Legacy of a Strained Ring: A Technical Guide to the Discovery and Application of Cyclobutane Derivatives in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a mere curiosity of strained organic chemistry, has emerged as a powerful tool in modern drug discovery and development. Its unique conformational properties, a direct consequence of its inherent ring strain, offer medicinal chemists a versatile scaffold to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This in-depth guide explores the rich history of cyclobutane chemistry, from its initial synthesis to the development of sophisticated methodologies for the preparation of complex derivatives. We will delve into the key applications of cyclobutane-containing compounds in medicine, supported by quantitative data, and provide detailed experimental protocols for the synthesis of important cyclobutane building blocks. Furthermore, this guide will visualize the intricate signaling pathways and mechanisms of action of notable cyclobutane-based drugs, offering a comprehensive resource for researchers and professionals in the field.

A History Forged in Strain: The Discovery of Cyclobutane and its Derivatives

The journey of cyclobutane began in the early 20th century, a time when the concept of cyclic organic molecules was still in its infancy. The synthesis of a four-membered carbon ring posed a significant challenge to the prevailing theories of chemical bonding.

The first successful synthesis of cyclobutane was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene.[1] This landmark achievement validated the existence of such strained ring systems and opened the door to a new field of chemical exploration.

Early synthetic methods were often arduous and low-yielding. However, the mid-20th century witnessed the development of powerful new reactions that made cyclobutane derivatives more accessible. The advent of photochemical [2+2] cycloaddition reactions, where two alkene units are joined together using light, proved to be a transformative methodology for constructing the cyclobutane core. Similarly, the thermal cycloaddition of ketenes with alkenes provided a reliable route to cyclobutanones, which are versatile intermediates for further chemical transformations.[1]

The development of these and other synthetic strategies, such as the ring expansion of cyclopropanes and intramolecular cyclization reactions, has led to a diverse and readily available toolbox of cyclobutane building blocks. This accessibility has been a critical factor in the increasing prevalence of the cyclobutane motif in contemporary chemical research, particularly in the realm of medicinal chemistry.

The Cyclobutane Advantage in Drug Design

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties, which are a direct result of its significant ring strain (approximately 26.3 kcal/mol). This strain forces the carbon-carbon bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, leading to a puckered conformation. This unique three-dimensional structure provides several advantages for medicinal chemists:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of molecules, which can lead to a more favorable entropy of binding to a biological target.

-

Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.

-

Improved Physicochemical Properties: The non-planar, sp³-rich nature of the cyclobutane scaffold can improve solubility and reduce the planarity of a molecule, which are often desirable properties for drug candidates.

-

Novel Chemical Space: The unique geometry of cyclobutane allows for the exploration of novel chemical space and the development of intellectual property.

These advantages have been successfully exploited in the development of several marketed drugs and clinical candidates. The following tables summarize quantitative data that highlight the impact of incorporating a cyclobutane moiety on the potency and pharmacokinetic profiles of bioactive molecules.

Data Presentation: Quantitative Impact of Cyclobutane Moieties

Table 1: Comparative Potency of Cycloalkyl Analogs in Enzyme Inhibition

| Compound/Target | Cycloalkyl Moiety | IC50 / Ki (nM) | Fold Difference vs. Cyclobutane | Reference |

| Boceprevir (HCV Protease) | Cyclobutane | 4130 | - | [2] |

| Boceprevir Analog | Cyclopentane | > 20000 | > 4.8x less potent | [2] |

| Boceprevir Analog | Cyclohexane | > 20000 | > 4.8x less potent | [2] |

| DOT1L Inhibitor | Cyclobutane | 0.3 | - | |

| DOT1L Inhibitor Analog | Cyclopentane | 1.2 | 4x less potent | |

| DOT1L Inhibitor Analog | Cyclohexane | 10 | 33x less potent |

Table 2: Pharmacokinetic Profile Comparison of Apalutamide and Enzalutamide

| Parameter | Apalutamide (with cyclobutane) | Enzalutamide (without cyclobutane) | Reference |

| Time to Peak (Tmax) | Comparable | Comparable | [3] |

| Peak Concentration (Cmax) | Comparable | Comparable | [3] |

| Area Under the Curve (AUC) | Comparable | Comparable | [3] |

| PSA90 Response at 6 months | 69.3% | 55.6% | |

| Median Time to PSA90 Response | 3.13 months | 5.20 months |

Key Experimental Protocols for Cyclobutane Synthesis

The following section provides detailed methodologies for the synthesis of key cyclobutane building blocks, representing common and historically significant synthetic strategies.

Synthesis of Cyclobutane-1,1-dicarboxylic Acid

This protocol describes the synthesis of a versatile cyclobutane intermediate via the condensation of diethyl malonate with 1,3-dibromopropane.

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.

-

Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol.

-

While stirring the malonate/dibromopropane mixture, add the sodium ethoxide solution dropwise, maintaining the reaction temperature at 60-65 °C. Cooling may be necessary during the initial phase of the addition.

-

After the addition is complete, heat the mixture on a steam bath for approximately 2 hours, or until the reaction is neutral to phenolphthalein.

-

Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.

-

The crude diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.

-

Remove the ethanol by distillation and evaporate the mixture to dryness.

-

Dissolve the residue in water and acidify with hydrochloric acid.

-

Extract the aqueous solution with ether, dry the organic extracts over calcium chloride, and remove the ether by distillation.

-

The crude dicarboxylic acid is then purified by recrystallization from hot ethyl acetate to yield 30-34 g of pure 1,1-cyclobutanedicarboxylic acid.[4]

Synthesis of a Cyclobutanone via [2+2] Cycloaddition of a Ketene

This protocol details the Lewis acid-promoted [2+2] cycloaddition of a ketene, generated in situ from diphenylacetyl chloride, with cyclopentene.

Procedure:

-

Flame-dry a 500 mL two-necked round-bottomed flask under vacuum and backfill with nitrogen.

-

Add diphenylacetyl chloride (9.68 g, 37.8 mmol) to the flask.

-

Add dry dichloromethane (38.0 mL) and triethylamine (5.4 mL, 38.7 mmol) via syringe. Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath and add cyclopentene (7.0 mL, 79.2 mmol).

-

Slowly add a solution of ethylaluminum dichloride (95.0 mL of a 1 M solution in hexanes, 95.0 mmol) dropwise over 50 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for an additional hour.

-

Quench the reaction by the slow addition of triethylamine (5 mL) followed by deionized water (20 mL).

-

Allow the mixture to warm to room temperature. The solution will change from brown to light yellow.

-

Separate the organic layer, dry with sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by silica gel flash column chromatography followed by recrystallization from hexanes and diethyl ether to yield 7,7-diphenylbicyclo[3.2.0]heptan-6-one.[5]

Photochemical [2+2] Cycloaddition of an Alkene and a Maleimide

This protocol describes the direct photochemical [2+2] cycloaddition of an N-alkyl maleimide with an alkene using a UVA LED lamp.

Procedure:

-

In a glass vial, combine the alkene (0.40 mmol, 2.0 equivalents) and the N-alkyl maleimide (0.20 mmol, 1.0 equivalent) in dichloromethane (2.0 mL).

-

Seal the vial with a rubber septum and purge the solution with argon for at least 15 minutes to remove dissolved oxygen.